molecular formula C8H13BrO B6184517 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane CAS No. 2624137-42-2

4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane

Cat. No. B6184517
CAS RN: 2624137-42-2
M. Wt: 205.1
InChI Key:
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Description

“4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane” is a complex organic compound. It belongs to the class of compounds known as bicycloheptanes . These are organic compounds containing a bicyclo[3.1.1]heptane moiety .


Synthesis Analysis

The synthesis of such complex bicyclic compounds often involves organocatalytic formal [4 + 2] cycloaddition reactions . This method allows for the rapid creation of a wide range of bicycloheptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane” is likely to be complex due to the presence of multiple functional groups and a bicyclic ring system . The exact structure would depend on the positions and identities of the substituents .


Chemical Reactions Analysis

Bicycloheptanes can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system . They can react with nucleophiles, radicals, electrophiles, and transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane” would depend on its exact molecular structure . Factors such as density, heat of sublimation, and impact sensitivity can be estimated by electrostatic potential analysis of the molecular surface .

Mechanism of Action

The mechanism of action of “4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane” would depend on its specific chemical structure and the context in which it is used . For example, in the context of a chemical reaction, its behavior would be influenced by the reagents and conditions of the reaction .

Future Directions

The future directions for research on “4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane” could include further exploration of its synthesis, reactivity, and potential applications . For example, new methods for its synthesis could be developed, or its reactivity could be studied in more detail to discover new reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of bromination.", "Starting Materials": [ "Cyclohexene", "Methanol", "Hydrogen bromide", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Magnesium sulfate", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium dithionite", "Sodium carbonate", "Methyl iodide" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methanol and hydrogen bromide to form 4-bromo-1-methylcyclohexene.", "Step 2: 4-bromo-1-methylcyclohexene is treated with sodium hydroxide and sodium bicarbonate to form 4-bromo-1-methylcyclohexanol.", "Step 3: 4-bromo-1-methylcyclohexanol is reacted with sulfuric acid and sodium nitrite to form 4-bromo-1-methylcyclohexene oxide.", "Step 4: 4-bromo-1-methylcyclohexene oxide is treated with sodium azide and sodium dithionite to form 4-azido-1-methylcyclohexene.", "Step 5: 4-azido-1-methylcyclohexene is reacted with acetic acid and sodium borohydride to form 4-(hydroxymethyl)-1-methylcyclohexene.", "Step 6: 4-(hydroxymethyl)-1-methylcyclohexene is treated with sodium carbonate and methyl iodide to form 4-(iodomethyl)-1-methylcyclohexene.", "Step 7: 4-(iodomethyl)-1-methylcyclohexene is reacted with sodium bicarbonate and hydrogen peroxide to form 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane." ] }

CAS RN

2624137-42-2

Product Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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